

Application Notes and Protocols: Utilizing Mat2A-IN-14 in CRISPR-Edited Cell Lines

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Compound of Interest

Compound Name: Mat2A-IN-14

Cat. No.: B12389728

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Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1] In recent years, targeting MAT2A has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3]

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[2][4] This genetic event leads to the accumulation of methylthioadenosine (MTA), a substrate for MTAP.[5] Elevated MTA levels competitively inhibit another crucial enzyme, Protein Arginine Methyltransferase 5 (PRMT5).[5][6] This partial inhibition of PRMT5 makes cancer cells with MTAP deletion exquisitely sensitive to further reductions in SAM levels.

Mat2A-IN-14 and other potent and selective inhibitors of MAT2A exploit this synthetic lethal relationship. By inhibiting MAT2A, these compounds deplete the intracellular pool of SAM, leading to a significant reduction in PRMT5 activity.[2] This disruption of PRMT5-dependent mRNA splicing and the subsequent induction of DNA damage selectively triggers cell cycle arrest and apoptosis in MTAP-deleted cancer cells, while sparing normal, MTAP-proficient cells.[2][6]

CRISPR-Cas9 gene editing technology has been instrumental in validating this synthetic lethality by enabling the creation of isogenic cell line models with and without MTAP deletion, providing a controlled system to study the effects of MAT2A inhibitors.[7]

These application notes provide detailed protocols for utilizing **Mat2A-IN-14** in CRISPR-edited cell lines to investigate its anti-cancer properties.

Data Presentation

The following tables summarize the in vitro efficacy of various MAT2A inhibitors in cancer cell lines, highlighting the increased sensitivity of MTAP-deleted cells.

Table 1: In Vitro Potency of MAT2A Inhibitors

Compound	Target	Cell Line	MTAP Status	IC50 (nM)	Reference
AG-270	MAT2A	HCT116	MTAP-/-	260	[6]
SCR-7952	MAT2A	HCT116	MTAP-/-	18.7	[8]
AG-270	MAT2A	-	-	68.3	[8]
PF-9366	MAT2A	-	-	420	[8]
Compound 17	MAT2A	HCT116	MTAP-/-	1400	[9]
Compound 28	MAT2A	HCT116	MTAP-/-	250	[10]

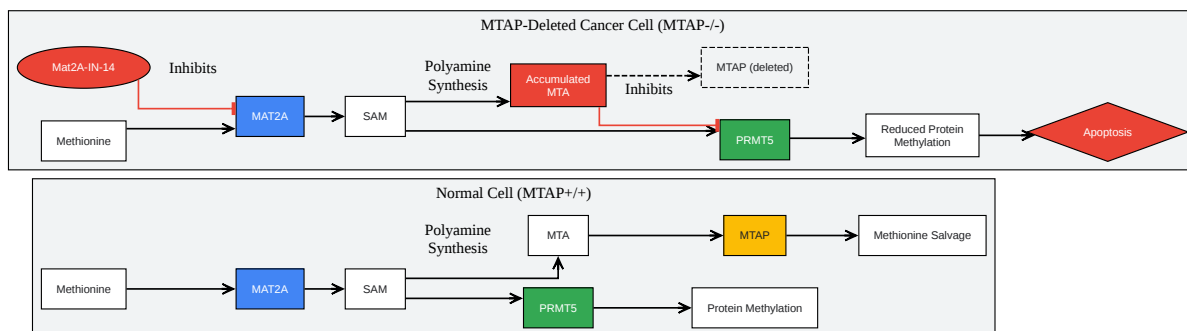
Table 2: Effect of MAT2A Inhibition on Cellular SAM Levels

Compound	Cell Line	MTAP Status	Treatment Concentration	SAM Reduction (%)	Reference
AG-270	HCT116 MTAP-/- xenograft	MTAP-/-	200 mg/kg	52.0 (TGI)	[8]
SCR-7952	HCT116 MTAP-/- xenograft	MTAP-/-	3.0 mg/kg	82.9 (TGI)	[8]
SCR-7952	HCT116 MTAP-/- xenograft	MTAP-/-	Low dose	53.56 - 68.72	[8]
AG-270	Patients	MTAP-deleted	50-200 mg daily	60-80	[11]

TGI: Tumor Growth Inhibition

Signaling Pathways and Experimental Workflows

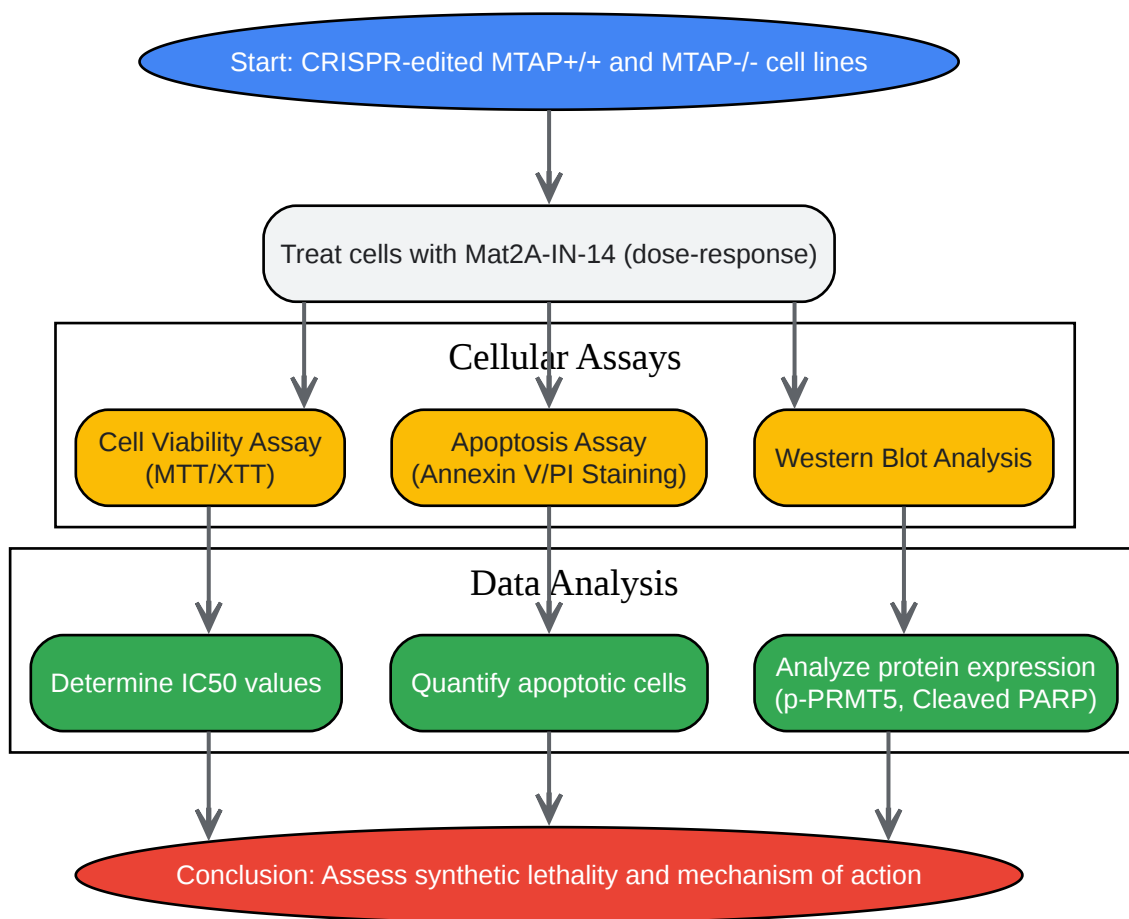
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancers



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Caption: MAT2A-PRMT5 signaling in normal versus MTAP-deleted cancer cells.

Experimental Workflow for Evaluating Mat2A-IN-14



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